molecular formula C9H16ClN3S B13257809 3-((1-methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride

3-((1-methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride

Cat. No.: B13257809
M. Wt: 233.76 g/mol
InChI Key: VDNYJOCMIHXBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride is a piperidine derivative featuring a thioether-linked 1-methylimidazole substituent. Its molecular structure comprises a six-membered piperidine ring bonded via a sulfur atom to the 2-position of a 1-methylimidazole moiety, with the hydrochloride salt enhancing solubility and stability.

Properties

Molecular Formula

C9H16ClN3S

Molecular Weight

233.76 g/mol

IUPAC Name

3-(1-methylimidazol-2-yl)sulfanylpiperidine;hydrochloride

InChI

InChI=1S/C9H15N3S.ClH/c1-12-6-5-11-9(12)13-8-3-2-4-10-7-8;/h5-6,8,10H,2-4,7H2,1H3;1H

InChI Key

VDNYJOCMIHXBGW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2CCCNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods are designed to be atom-economical, highly selective, and environmentally benign .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, leading to various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole or piperidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 3-((1-methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride involves its interaction with molecular targets through the imidazole moiety. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing various biochemical pathways . The thioether linkage and piperidine ring further modulate its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Piperidine Backbones
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Category (if available)
3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine HCl C9H15ClN2S ~232.7 (calculated) Thioether-linked methylimidazole Not explicitly provided Likely F3/P9 (pharmacological)
3-(2-Fluorophenyl)piperidine HCl C11H13ClFN 229.68 2-Fluorophenyl 1106940-90-2 Not specified
3-(4-Fluorophenyl)piperidine HCl C11H13ClFN 229.68 4-Fluorophenyl 1106940-94-6 Not specified
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine diHCl C10H19Cl2N3 252.18 Ethyl-linked imidazole Not provided Not specified

Key Observations :

  • Substituent Effects: The thioether-linked imidazole in the target compound contrasts with fluorophenyl or ethyl-imidazole groups in analogs.
  • Bioactivity Clues : Fluorophenyl-piperidine derivatives are often explored for serotonin or dopamine receptor interactions, while imidazole-containing analogs (e.g., 2-[2-(1H-imidazol-1-yl)ethyl]piperidine diHCl ) may target histaminergic pathways .
Imidazole-Containing Derivatives
Compound Name Molecular Formula Functional Group Notes Reference
3-(1-Methyl-1H-imidazol-2-yl)propanoic acid HCl C7H11ClN2O2 Carboxylic acid Higher polarity due to -COOH group EN300-760921
(4-Aminophenyl)(1-methyl-1H-imidazol-2-yl)-methanone C12H13N3O Ketone + aminophenyl Potential for hydrogen bonding 110698-60-7

Key Observations :

  • Polarity and Solubility: The target compound’s thioether group offers moderate polarity, whereas the carboxylic acid derivative (3-(1-methyl-1H-imidazol-2-yl)propanoic acid HCl) is more water-soluble, favoring oral bioavailability .
  • Functional Group Diversity: The methanone-linked aminophenyl analog may exhibit stronger receptor binding due to its planar aromatic system and hydrogen-bonding capacity .

Biological Activity

3-((1-methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring linked to a thioether moiety, which enhances its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The molecular formula of this compound is C9H16ClN3SC_9H_{16}ClN_3S with a molecular weight of 233.76 g/mol. The compound's structure includes an imidazole ring known for its ability to interact with various biological targets, making it a significant candidate for pharmacological studies.

PropertyValue
Molecular FormulaC9H16ClN3S
Molecular Weight233.76 g/mol
IUPAC Name3-(1-methylimidazol-2-yl)sulfanylpiperidine; hydrochloride
InChIInChI=1S/C9H15N3S.ClH/c1-12-6-5-11-9(12)13-8-3-2-4-10-7-8;/h5-6,8,10H,2-4,7H2,1H
InChI KeyVDNYJOCMIHXBGW-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to the imidazole moiety, which can coordinate with metal ions and form hydrogen bonds with proteins and nucleic acids. This interaction facilitates various biochemical pathways, including enzyme inhibition and receptor binding.

Antimicrobial Activity

Research indicates that compounds containing imidazole and piperidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains.

Case Study: Antibacterial Activity
In vitro tests have reported that imidazole derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The presence of the thioether group in this compound may enhance its antimicrobial efficacy compared to other similar structures.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in pathogenic processes. For example, it has shown promise as an inhibitor of Trypanosoma brucei methionyl-tRNA synthetase, which is crucial for the survival of the parasite causing human African trypanosomiasis .

Table: Enzyme Inhibition Efficacy

CompoundTarget EnzymeEC50 (nM)
3-(1-methylimidazol-2-yl)sulfanylpiperidineTbMetRS39
Other derivativesVarious22

Research Findings

Recent studies have focused on optimizing the structure of imidazole-containing compounds to improve their biological activity. A structure-guided design approach has led to the identification of new lead compounds that exhibit low toxicity while maintaining potent inhibitory effects against target enzymes .

Potential Applications
The unique structural features of this compound suggest several potential applications:

  • Antimicrobial Agents: Development of new antibiotics targeting resistant strains.
  • Antiparasitic Drugs: As a lead compound for treatments against parasitic infections.
  • Pharmaceutical Intermediates: Utilized in synthesizing more complex molecules with therapeutic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.